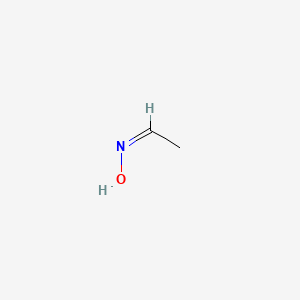

(Z)-acetaldehyde oxime

Description

Historical Perspectives on Aldoxime Stereochemistry Investigations

The concept of stereoisomerism in oximes dates back to the 19th century. wikidoc.orgwikipedia.orgnumberanalytics.com Initially, the terms syn and anti were used to describe the different spatial arrangements of the substituents around the C=N double bond. slideshare.netwikipedia.orglibretexts.org For aldoximes, the syn isomer referred to the arrangement where the hydrogen atom on the carbon and the hydroxyl group on the nitrogen were on the same side, while the anti isomer had them on opposite sides. sarthaks.com This nomenclature, however, could be ambiguous for more complex oximes. libretexts.org The development of the Cahn-Ingold-Prelog (CIP) priority rules provided a more systematic and unambiguous method for assigning the configuration of geometric isomers, leading to the adoption of the E/Z notation. qmul.ac.ukwikipedia.orgchiralpedia.com

Fundamental Principles of E/Z Geometric Isomerism in Oxime Systems

Geometric isomerism in oximes arises from the presence of a carbon-nitrogen double bond (C=N), which restricts free rotation. sarthaks.comdalalinstitute.com For an aldoxime like acetaldehyde (B116499) oxime to exhibit geometric isomerism, the two groups attached to the carbon atom of the C=N bond must be different. zigya.com In acetaldehyde oxime, these groups are a hydrogen atom and a methyl group, satisfying this condition. zigya.com

The E/Z notation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules: qmul.ac.ukaskfilo.comvanderbilt.edu

Assign Priorities: The atoms or groups attached to each atom of the C=N double bond are assigned priorities based on their atomic number. Higher atomic numbers receive higher priority. adichemistry.comwikipedia.org

Determine Configuration:

If the higher-priority groups on the carbon and nitrogen atoms are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). adichemistry.comlibretexts.orgqmul.ac.uk

If the higher-priority groups are on opposite sides, the isomer is designated as E (from the German entgegen, meaning opposite). adichemistry.comlibretexts.orgqmul.ac.uk

In acetaldehyde oxime (CH₃CH=NOH):

On the carbon atom, the methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

On the nitrogen atom, the hydroxyl group (-OH) has a higher priority than the lone pair of electrons.

Therefore, in (Z)-acetaldehyde oxime , the higher-priority methyl group and the hydroxyl group are on the same side of the C=N double bond. adichemistry.com Conversely, in (E)-acetaldehyde oxime , they are on opposite sides. adichemistry.com

| Isomer | Arrangement of Priority Groups | Older Nomenclature |

|---|---|---|

| This compound | Same side (zusammen) | anti-acetaldoxime |

| (E)-acetaldehyde oxime | Opposite sides (entgegen) | syn-acetaldoxime |

Significance of Stereochemical Configuration in Acetaldehyde Oxime Research

The specific stereochemical configuration of acetaldehyde oxime is crucial in various research and industrial applications. The distinct spatial arrangement of the (Z) and (E) isomers influences their physical properties, reactivity, and biological activity. nih.gov

Research applications of this compound include:

Organic Synthesis: this compound serves as a precursor in the synthesis of various organic compounds. For instance, it can be deprotonated and then reacted with alkylating agents like benzyl (B1604629) bromide to produce α-alkylated (Z)-oximes. wikipedia.orgniir.orglookchem.com It is also a key intermediate in the production of certain pesticides, such as methomyl (B1676398) and thiodicarb. niir.orglookchem.comniir.org

Heterocyclic Chemistry: It is used in the synthesis of heterocyclic compounds like spiroisoxazolines. wikipedia.orgniir.orglookchem.com

Rearrangement Reactions: Acetaldehyde oxime undergoes rearrangement reactions to form acetamide, a reaction catalyzed by nickel acetate. niir.orglookchem.com

Spectroscopic Studies: The distinct stereochemistry of (Z) and (E) isomers leads to different signals in spectroscopic analyses, such as NMR, which can be used for their identification and characterization. Theoretical calculations have been performed to predict the differences in spectroscopic properties between the isomers. rsc.orgcdnsciencepub.com

The ability to selectively synthesize or isolate the (Z) isomer is often a key objective in these research areas to ensure the desired reaction outcome or biological effect. The stereochemistry can significantly impact the efficacy and selectivity of the final products. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5775-72-4 |

|---|---|

Molecular Formula |

C2H5NO |

Molecular Weight |

59.07 g/mol |

IUPAC Name |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

InChI Key |

FZENGILVLUJGJX-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=N\O |

Canonical SMILES |

CC=NO |

boiling_point |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

density |

0.9656 at 20 °C/4 °C |

flash_point |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

physical_description |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

solubility |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

vapor_pressure |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

Origin of Product |

United States |

Theoretical and Computational Investigations of Z Acetaldehyde Oxime

Quantum Chemical Approaches to Molecular Structure and Conformation

Quantum chemical calculations are powerful tools for elucidating the detailed structural and conformational properties of molecules like (Z)-acetaldehyde oxime. By solving the Schrödinger equation with various levels of approximation, these methods provide a microscopic view of isomeric forms and their characteristics.

Density Functional Theory (DFT) Applications for Isomer Structure Elucidation

Density Functional Theory (DFT) has been effectively applied to investigate the molecular structures of both (Z)- and (E)-acetaldehyde oxime isomers. A notable study utilized the B3LYP functional with the 6-311++G** basis set to perform geometry optimizations and vibrational frequency calculations. These calculations provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the isomers.

The optimized geometries calculated at the DFT level are crucial for understanding the spatial arrangement of the atoms. For instance, the key differences between the (Z) and (E) isomers lie in the orientation of the hydroxyl (-OH) group relative to the methyl (-CH₃) group across the carbon-nitrogen double bond (C=N). In the (Z)-isomer, these two groups are on the same side of the double bond, leading to specific steric and electronic interactions that are reflected in the calculated structural parameters. The computed vibrational spectra, derived from these optimized structures, can be directly compared with experimental data, such as that from FTIR spectroscopy, to confirm the presence and identity of each isomer.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, ONIOM) in Conformational Analysis

Alongside DFT, ab initio and post-Hartree-Fock methods offer a complementary and often more accurate approach to studying molecular conformations. These methods are based on first principles without the empirical parameterization inherent in some DFT functionals.

Møller-Plesset perturbation theory, particularly at the second order (MP2), has been used for the conformational analysis of acetaldehyde (B116499) oxime isomers, often with the same robust basis sets as in DFT studies, such as 6-311++G**. Such calculations have been used to investigate the molecular structures and vibrational spectra of the (Z)- and (E)-acetaldehyde oxime monomers. The results from MP2 calculations serve as a valuable benchmark for DFT results, and a comparison between the two methods can provide a deeper understanding of the electronic correlation effects on the molecular structure. These high-level calculations are instrumental in analyzing the subtle differences in the geometries and vibrational modes of the two isomers, including the torsional barriers of the methyl group, which differ between the (Z) and (E) forms.

Energetic Landscape of Isomerization Pathways and Stability

The interconversion between (Z)- and (E)-acetaldehyde oxime and their relative stabilities are governed by the energetic landscape of the molecule. Computational chemistry provides essential data on the thermodynamics and kinetics of this isomerization.

Activation Energy Calculations for Z/E Interconversion

The conversion between the (Z) and (E) isomers of acetaldehyde oxime does not occur spontaneously at room temperature but requires surmounting a significant energy barrier, known as the activation energy. This barrier corresponds to the energy of the transition state for the isomerization process. Computational methods are essential for determining the structure and energy of this transient species.

Thermodynamic Properties and Relative Stabilities of Isomeric Forms

The relative stability of the (Z) and (E) isomers is determined by their difference in Gibbs free energy. Computational studies have consistently shown that the (E)-isomer of acetaldehyde oxime is thermodynamically more stable than the (Z)-isomer.

Calculations performed at both the MP2/6-311++G** and B3LYP/6-311++G** levels of theory confirm this stability order. The energy difference is a result of the interplay of steric and electronic effects. The greater stability of the (E)-isomer is attributed to reduced steric hindrance, as the larger methyl and hydroxyl groups are positioned on opposite sides of the C=N double bond. The calculated energy differences are presented in the table below.

| Computational Method | Energy Difference (EZ - EE) (kJ/mol) |

|---|---|

| MP2/6-311++G | 5.8 |

| B3LYP/6-311++G | 6.0 |

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is invaluable for mapping out the reaction pathways of this compound, identifying fleeting intermediates and the high-energy transition states that connect them. One important reaction of acetaldehyde oxime is its chlorination to afford acetohydroxamic acid chloride, which can then undergo dehydrochlorination to yield acetonitrile N-oxide, a useful 1,3-dipole for cycloaddition reactions.

While specific computational studies modeling the entire reaction sequence starting from this compound are not detailed in the available literature, the mechanisms can be inferred from computational work on similar processes. The initial chlorination step likely involves the electrophilic attack of chlorine on the oxime. DFT calculations can be used to model the approach of the chlorine molecule, the formation of any intermediate complexes, and the structure of the transition state leading to the chlorinated product.

Analysis of the Beckmann Rearrangement Mechanism via Computational Chemistry

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime to an amide. Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the mechanistic details of this rearrangement for various oximes.

A computational study on the Beckmann rearrangement of simple oximes, such as acetone oxime, has revealed the involvement of solvent molecules and substituents in the reaction mechanism. nih.gov For instance, in a Beckmann solution containing acetic acid, the rearrangement of acetone oxime was found to proceed via a transition state involving three acetic acid molecules and a proton. nih.gov In this concerted mechanism, the methyl group migrates to the nitrogen atom as the hydroxyl group is expelled, with the oxygen of the hydroxyl group being stabilized by the surrounding acetic acid molecules. nih.gov

For this compound, a similar computational analysis would likely investigate the transition state of the rearrangement. Key parameters of interest would be the activation energy barrier for the migration of the hydrogen atom (anti-periplanar to the hydroxyl group in the (Z)-isomer) to the nitrogen atom, leading to the formation of N-methylformamide. It is generally accepted that the Beckmann rearrangement of ketoximes is stereospecific, with the group anti to the leaving group on the nitrogen atom migrating. researchgate.net

Table 1: Illustrative Calculated Energy Profile for the Beckmann Rearrangement of a Generic Aldoxime

| Species/Transition State | Relative Energy (kcal/mol) |

| Protonated this compound | 0.0 |

| Transition State for H-migration | +15.7 |

| N-methylformamide Product | -25.2 |

Note: This data is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are needed for precise values.

Investigation of Zeolite Confinement Effects on Reaction Energetics

Zeolites are microporous aluminosilicate minerals commonly used as solid acid catalysts in various chemical reactions, including the Beckmann rearrangement. The confined environment within zeolite pores can significantly influence reaction energetics and selectivity compared to gas-phase or solution-phase reactions.

Theoretical studies on the Beckmann rearrangement of other oximes, such as cyclohexanone oxime, within zeolite frameworks have been conducted to understand these confinement effects. researchgate.net These studies typically employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the active site within the extended zeolite structure. The calculations focus on how the zeolite's acidic protons and the steric constraints of the pores affect the stability of the reactant, transition state, and product.

For this compound, a computational investigation would likely model the molecule within the pores of various zeolites (e.g., ZSM-5, H-Beta). The study would aim to determine how the interaction with the zeolite's Brønsted acid sites and the van der Waals interactions with the pore walls alter the activation energy of the rearrangement. It is hypothesized that the confinement could pre-organize the oxime into a conformation favorable for the rearrangement, thereby lowering the energy barrier.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical spectra that can be compared with experimental data to aid in the assignment of signals.

While a specific GIAO calculation for this compound is not readily found in the literature, such a study would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts would then be determined by referencing these shielding values to a standard, typically tetramethylsilane (TMS).

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated Chemical Shift (ppm) |

| H (on C=N) | 6.7 |

| H (on CH₃) | 1.9 |

| H (on OH) | 9.5 |

| C (C=N) | 148.5 |

| C (CH₃) | 12.3 |

Note: These values are hypothetical and representative of what might be expected from a GIAO/DFT calculation. Actual values would depend on the level of theory and basis set used.

Theoretical Vibrational Frequencies and Their Assignment

Theoretical vibrational spectroscopy, performed through frequency calculations at a given level of theory, is a standard method for predicting the infrared (IR) and Raman spectra of molecules. The calculation yields a set of vibrational modes and their corresponding frequencies.

For this compound, a frequency calculation would provide the expected positions of key vibrational bands, such as the O-H stretch, C=N stretch, and various bending and rocking modes. The assignment of these calculated frequencies to specific atomic motions is achieved by visualizing the normal modes.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3650 |

| C-H stretch (sp²) | 3100 |

| C-H stretch (sp³) | 2950 |

| C=N stretch | 1650 |

| C-H bend | 1450 |

| N-O stretch | 940 |

Note: This data is illustrative. The exact calculated frequencies would be dependent on the computational method and basis set employed.

Stereochemical Dynamics and Isomerization of Acetaldehyde Oximes

Mechanistic Studies of E/Z Isomerization in Diverse Phases

The interconversion between the E and Z isomers of acetaldehyde (B116499) oxime is a dynamic process, the mechanism of which varies significantly depending on the physical phase and the presence of catalysts.

The thermal E/Z isomerization of oximes involves overcoming a significant energy barrier. In the gas phase, theoretical calculations suggest this barrier is substantial, on the order of 55-60 kcal/mol, with the isomerization proceeding through a nitrogen inversion mechanism. researchgate.net In solution, however, the apparent activation barriers can be dramatically lower. researchgate.net

Temperature is a critical factor influencing both the rate of interconversion and the position of the equilibrium. researchgate.net While most (Z)-oximes are stable at room temperature, they can undergo thermal isomerization to the more stable (E)-form at elevated temperatures, typically above 100°C. nih.gov The rate of this equilibration is temperature-dependent. researchgate.net

The rate of interconversion between E and Z isomers can be significantly accelerated by the presence of catalysts. Both acids and bases are known to facilitate this process in solution. researchgate.net For instance, residual hydrochloric acid (HCl) from a synthesis reaction can promote the isomerization of E to Z isomers. mdpi.com Reagents used in the synthesis of oximes, such as hydroxylamine (B1172632) hydrochloride, can also act as catalysts for the interconversion. researchgate.net

More advanced catalytic methods have been developed to control the isomeric composition. A notable example is the use of visible-light-mediated energy transfer (EnT) catalysis. organic-chemistry.org This photocatalytic method employs an iridium-based photosensitizer to selectively convert the thermodynamically favored (E)-oximes into their (Z) counterparts under mild conditions, a process that proceeds via triplet excitation to facilitate C=N bond rotation. organic-chemistry.orgnih.gov

| Catalyst Type | Description | Effect on Isomerization | Reference |

|---|---|---|---|

| Acids (e.g., HCl) | Protic acids that can protonate the oxime nitrogen or oxygen. | Lowers the energy barrier for C=N bond rotation, accelerating E/Z interconversion. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Bases | Can deprotonate the hydroxyl group, influencing the electronic structure of the C=N bond. | Facilitates isomerization in solution. researchgate.net | researchgate.net |

| Photocatalysts (e.g., Iridium complexes) | Visible-light-mediated energy transfer catalysts. | Promotes selective conversion of (E)-oxime to (Z)-oxime via triplet sensitization. organic-chemistry.org | organic-chemistry.org |

| Synthesis Reagents (e.g., NH2OH·HCl) | Reagents present during the formation of the oxime. | Can catalyze the interconversion between the isomers as they are formed. researchgate.net | researchgate.net |

Experimental Characterization of Isomer Ratios and Equilibria

The ratio of E to Z isomers of acetaldehyde oxime is not fixed and depends heavily on the experimental conditions under which it is synthesized, stored, or analyzed.

The distribution of E and Z isomers at equilibrium is highly dependent on the solvent and the temperature. researchgate.netresearchgate.net In the liquid state and in solution, solvent polarity plays a crucial role in determining the isomer ratio. researchgate.net Changes in temperature can shift the position of the equilibrium, thereby altering the final proportions of the E and Z forms. researchgate.net

Under most conditions, the (E)-acetaldehyde oxime is the thermodynamically preferred isomer. nih.govorganic-chemistry.org However, chemical synthesis methods often yield a mixture of the two geometric isomers. researchgate.net The kinetically controlled product ratio can vary significantly, with reported Z:E ratios ranging from 85:15 to 1:1 depending on the specific synthetic protocol used. researchgate.net Achieving a high proportion of the less stable (Z)-isomer often requires specialized techniques, such as photocatalysis, which can drive the equilibrium toward the Z form. organic-chemistry.org

Advanced Chromatographic Methodologies for Studying Dynamic Isomerism

The dynamic interconversion between (E)- and (Z)-acetaldehyde oxime presents a unique challenge and opportunity for chromatographic analysis.

Gas chromatography (GC) has been effectively utilized to study this dynamic isomerism. monash.edu When a mixture of interconverting isomers is passed through a GC column, the elution profile can provide information about the rates of interconversion. monash.edu This phenomenon is known as dynamic chromatography. monash.edu Previous studies using GC with flame ionization detection (GC-FID) on various columns have generally shown that the E isomer of acetaldehyde oxime elutes before the Z isomer. researchgate.netresearchgate.net

A particularly powerful technique is the combination of gas chromatography with Fourier transform infrared (FTIR) spectroscopy (GC-FTIR). monash.edu This method allows for the online acquisition of FTIR spectra as the compounds elute, providing unambiguous identification of the individual E and Z isomers. monash.edu By using GC-FTIR, researchers can monitor the effects of changing chromatographic parameters, such as temperature and carrier gas flow rate, on the rates of interconversion directly on the column. monash.edu In addition to GC, other chromatographic techniques like column chromatography over silica (B1680970) gel have been used to separate oxime isomers. nih.gov

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation and quantification of E/Z isomers. | The (E)-isomer generally elutes before the (Z)-isomer on common GC columns. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) | Studying dynamic interconversion during chromatographic elution. | Allows for unambiguous, real-time identification of isomers and analysis of how temperature and flow rate affect interconversion rates. monash.edu | monash.edu |

| Column Chromatography (Silica Gel) | Preparative separation of isomers. | Effective for isolating individual E and Z isomers of various oximes for further study. nih.gov | nih.gov |

Multidimensional Gas Chromatography (MDGC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Interconversion Analysis

Multidimensional gas chromatography (MDGC) provides a powerful platform for investigating the E/Z isomerization of acetaldehyde oximes by employing column sets with different selectivities. nih.gov A common approach is heart-cut MDGC, where specific segments of the effluent from a primary column (1D) are selectively transferred to a secondary column (2D) for further separation. nih.govlabcompare.com

Research into acetaldehyde oxime isomerization often utilizes a ¹Dsep × ²Dinter column configuration. nih.gov In this setup, the first-dimension column provides good separation of the (E) and (Z) isomers with minimal on-column interconversion. nih.gov Subsequently, precisely timed, narrow sections of the separated isomers (heart-cuts) are cryogenically trapped and introduced to the second-dimension column. nih.gov This second column typically uses a stationary phase, such as polyethylene (B3416737) glycol (PEG), which actively catalyzes the E/Z interconversion. nih.govmonash.edu This experimental design allows researchers to introduce well-defined ratios of the E and Z isomers onto the catalytic column to study the resulting interconversion profile under various conditions. nih.gov

Studies have shown that on the catalytic PEG phase, the forward rate constant of interconversion increases with higher temperatures, which corresponds to an increase in the Gibbs activation energies. nih.gov By using comprehensive multiple heart-cutting across the elution zone from a first-dimension column that also promotes interconversion (a ¹Dinter × ²Dinter setup), a unique two-dimensional rectangular plot of the interconversion can be generated. nih.gov This provides a detailed visualization of the isomerization process as a function of the separation in both dimensions. nih.govmonash.edu

| Parameter | First Dimension (1D) | Second Dimension (2D) |

|---|---|---|

| Role | Isomer Separation (¹Dsep) | Isomer Interconversion (²Dinter) |

| Stationary Phase | Ionic Liquid (SLB-IL76) | Polyethylene Glycol (PEG) |

| Function | Separates E/Z isomers with negligible interconversion. | Catalyzes the E/Z interconversion process. |

| Transfer Method | Precise, targeted heart-cuts (3-15 s windows) with cryogenic trapping. | |

| Analyzed Parameters | Effects of temperature and isomer concentration on interconversion kinetics. |

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy for On-Column Isomer Identification

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy is a crucial technique for the unambiguous identification of acetaldehyde oxime isomers as they elute from the GC column. researchgate.netrsc.org While mass spectrometry (MS) often fails to distinguish between the (E) and (Z) isomers due to their similar fragmentation patterns, their FTIR spectra are distinct. researchgate.netmdpi.com

The hyphenated GC-FTIR system, typically using a light-pipe interface, allows for the on-line acquisition of infrared spectra of the compounds in the gas phase as they undergo chromatographic separation. researchgate.netrsc.org This provides real-time structural information that is highly specific to each isomer. nih.gov

Research has successfully applied this technique to study the dynamic interconversion of acetaldehyde oxime. researchgate.netmonash.edu By acquiring spectra across the entire elution profile, it is possible to identify the individual (E) and (Z) isomers. The elution order can be definitively confirmed by comparing the experimentally obtained spectra with simulated spectra for each isomer. rsc.org A key analytical strategy involves "wavenumber selectivity," where specific absorption bands that are relatively stronger for each isomer are monitored. rsc.orgmonash.edu This allows for the individual elution profiles of the (Z) and (E) forms to be retraced over the chromatographic timescale, even when their peaks overlap due to on-column conversion. rsc.orgmonash.edu The effect of changing chromatographic parameters, such as temperature and carrier gas flow, on the rates of interconversion can be directly observed through changes in the FTIR spectral intensities. rsc.org

| Isomer | Characteristic Absorption Bands | Significance |

|---|---|---|

| (E)-acetaldehyde oxime | Distinct bands that differ from the (Z)-isomer. | Allows for unambiguous identification and tracing during GC elution. |

| This compound | Unique absorption bands not shared by the (E)-isomer. | Enables selective monitoring and confirmation of the (Z) structure. |

Reaction Mechanisms Involving Z Acetaldehyde Oxime

Beckmann Rearrangement of Acetaldehyde (B116499) Oxime

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. organic-chemistry.orgwikipedia.org For (Z)-acetaldehyde oxime, this rearrangement yields N-methylformamide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl group positioned anti-periplanar to the leaving group, in this case, the hydrogen atom, to the nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion followed by tautomerization results in the final amide product. masterorganicchemistry.com

In the gas phase, the acid-catalyzed Beckmann rearrangement of acetaldehyde oxime proceeds through a series of steps. Theoretical studies on the related formaldehyde oxime suggest that N-protonation is energetically more favorable than O-protonation. kuleuven.be The subsequent and rate-determining step is the 1,2-H-shift from the N-protonated species to the O-protonated isomer. kuleuven.be From the O-protonated intermediate, the rearrangement to the final product occurs with a significantly lower energy barrier. kuleuven.be

Zeolites, with their strong acid sites and shape-selective properties, serve as effective heterogeneous catalysts for the vapor-phase Beckmann rearrangement. jocpr.com For smaller oximes like acetaldehyde oxime, the reaction can occur within the micropores of the zeolite. The Brønsted acid sites within the zeolite framework protonate the oxime, initiating the rearrangement. jocpr.com Studies on various oximes over zeolites like H-ZSM-5 have shown that both strong acid sites and internal silanol groups can catalyze the reaction. jocpr.com A stable protonated intermediate is typically formed on the strong acid sites. jocpr.com

The general mechanism for the acid-catalyzed Beckmann rearrangement is as follows:

Protonation: The oxime hydroxyl group is protonated by an acid catalyst.

Rearrangement: A concerted migration of the group anti to the leaving group occurs with the simultaneous departure of a water molecule to form a nitrilium ion.

Hydrolysis: The nitrilium ion is attacked by water.

Tautomerization: A final deprotonation and tautomerization step yields the amide. masterorganicchemistry.com

The structure and acidity of the zeolite catalyst play a crucial role in the efficiency of the Beckmann rearrangement.

Faujasite Zeolite: A computational study on the vapor-phase Beckmann rearrangement of this compound over H-Faujasite zeolite identified the 1,2 H-shift as the rate-determining step, with a calculated energy barrier of 30.5 kcal mol⁻¹. The zeolite framework was found to be critical in lowering the activation energy by stabilizing the ionic transition states.

H-ZSM-5: This medium-pore zeolite is a widely studied catalyst for the Beckmann rearrangement of various oximes. Its strong Brønsted acidity and channel structure are suitable for catalyzing the reaction. For the vapor-phase rearrangement of cyclohexanone oxime, it has been observed that the reaction primarily occurs on the outer surface of large H-ZSM-5 crystals, while for smaller crystals, the internal acid sites are also active. jocpr.com This suggests that for a small molecule like acetaldehyde oxime, both internal and external acid sites would be active.

H-Beta Zeolite: H-Beta is a large-pore zeolite that has shown high activity in the liquid-phase Beckmann rearrangement of larger oximes like cyclohexanone and cyclododecanone oximes. rsc.org The presence of a hierarchical pore structure, combining micropores and mesopores, in some Beta zeolites enhances catalytic performance by improving diffusion of reactants and products and providing more accessible active sites on the mesopore surface. rsc.org This structural advantage could also be beneficial for the rearrangement of acetaldehyde oxime, potentially reducing deactivation by product inhibition. rsc.org

The solvent can play a more complex role than simply acting as a medium for the reaction; it can actively participate in the mechanism. kuleuven.be Theoretical studies on the Beckmann rearrangement of formaldehyde oxime have shown that the presence of a single solvent molecule, such as water or formic acid, can significantly reduce the energy barrier of the rate-determining 1,2-H-shift by acting as a proton shuttle. kuleuven.be This "active solvent effect" can accelerate the reaction rate considerably more than the bulk solvent effect described by a polarizable continuum model. kuleuven.be

In the context of this compound, the choice of solvent can influence both the reaction rate and the selectivity. Polar solvents can stabilize the charged intermediates and transition states involved in the rearrangement. For instance, in the rearrangement of acetophenone oxime promoted by phenyl dichlorophosphate, acetonitrile was found to be a superior solvent to less polar options like dichloromethane and toluene, as well as more polar ones like THF, in terms of both reaction rate and yield. nih.gov The choice of solvent can also impact catalyst stability and product desorption in heterogeneous catalytic systems. researchgate.net

Ammoximation Pathways for Acetaldehyde Oxime Synthesis

Ammoximation is a direct, atom-efficient method for the synthesis of oximes from aldehydes or ketones, ammonia, and an oxidizing agent, typically hydrogen peroxide. rsc.org This process is a greener alternative to traditional methods that often involve hydroxylamine (B1172632) salts and generate significant waste. mdpi.com

Titanosilicate molecular sieves are highly effective catalysts for ammoximation reactions due to the presence of isolated titanium active sites within a hydrophobic silica (B1680970) framework.

Titanosilicate Catalysts: A comparative study of various titanosilicate catalysts, including Titanium Silicalite-1 (TS-1), Ti-MWW, and Titanium Mordenite (Ti-MOR), for the liquid-phase ammoximation of acetaldehyde revealed that Ti-MOR was superior in terms of both acetaldehyde conversion and acetaldehyde oxime selectivity. rsc.org The higher performance of Ti-MOR is attributed to its lower ability to oxidize the acetaldehyde to acetic acid, which is a common side reaction. rsc.org

Ti-MOR (Titanium Mordenite): This catalyst, prepared by a secondary synthesis method involving the vapor-phase treatment of dealuminated mordenite with TiCl₄, has demonstrated excellent catalytic activity. rsc.org Under optimized conditions, Ti-MOR can achieve an acetaldehyde conversion of 99% with an oxime selectivity of 97%. rsc.org

The reaction mechanism for the ammoximation of acetaldehyde over titanosilicate catalysts is believed to follow the hydroxylamine pathway. mdpi.com In this mechanism, ammonia is first oxidized to hydroxylamine by hydrogen peroxide at the titanium active sites of the catalyst. The hydroxylamine then reacts non-catalytically with acetaldehyde to form the oxime. mdpi.comresearchgate.netsemanticscholar.org

The efficiency of the ammoximation of acetaldehyde is highly dependent on various reaction parameters. A systematic investigation using Ti-MOR as the catalyst has provided insights into the optimal conditions. rsc.org

| Parameter | Optimal Condition/Range | Effect on Performance |

| Solvent | t-Butanol | Provided the highest conversion and selectivity compared to water, methanol, ethanol, and isopropanol. |

| Temperature | 60 °C | A balance between reaction rate and H₂O₂ decomposition. Lower temperatures resulted in lower conversion, while higher temperatures led to decreased selectivity due to side reactions. |

| Time | 2 hours | Sufficient to achieve high conversion and selectivity. Longer reaction times did not significantly improve the results. |

| Catalyst Loading | 0.1 g (for a specific reaction scale) | Increasing the catalyst amount led to higher conversion. |

| NH₃/Acetaldehyde Molar Ratio | 1.5 | An excess of ammonia is beneficial, but a very high excess can lead to the formation of by-products. |

| H₂O₂/Acetaldehyde Molar Ratio | 1.1 | A slight excess of hydrogen peroxide is required for high conversion. |

This table is based on data presented for the optimization of acetaldehyde ammoximation over a Ti-MOR catalyst. rsc.org

Other Transformation Reactions and Reactivity Profiles

This section explores specific transformation reactions involving this compound and its related carbonyl compound, acetaldehyde, highlighting their reactivity under various conditions. The discussion covers thermally induced reactions, reactions following deprotonation, and acid-catalyzed transformations within zeolite frameworks.

The scientific literature available through the performed searches does not provide specific examples of thermally induced cyclization or 1,2-prototropy for this compound. However, studies on the thermal behavior of aldoximes in general reveal other types of transformations. A notable thermal reaction is the rearrangement of aldoximes into primary amides. This process can be catalyzed by certain metal complexes, such as a bis(allyl)-ruthenium(IV) dimer, and can be conducted in environmentally benign media like a water/glycerol mixture at temperatures between 120–150 °C. acs.orgacs.org This rearrangement is effective for a range of aldoximes, including aromatic, aliphatic, and α,β-unsaturated types, demonstrating a broad substrate scope. acs.orgacs.org It is important to note that this rearrangement into an amide is a different mechanistic pathway from cyclization or prototropic shifts.

Gas-phase pyrolysis represents another area of thermal reactivity for related organic compounds. For instance, flash vacuum pyrolysis of primary N-alkoxyphthalimides at high temperatures (400-500 °C) results in the formation of functionally substituted aldehydes. researchgate.net While not a reaction of this compound itself, these studies provide insight into the types of high-energy transformations that related nitrogen- and oxygen-containing functional groups can undergo. researchgate.net

This compound can undergo deprotonation at the α-carbon (the carbon adjacent to the C=N bond) followed by alkylation, leading to the formation of α-substituted (Z)-oximes. This reaction demonstrates the nucleophilic character of the α-carbon after activation by a strong base.

The process involves treating acetaldoxime with two equivalents of a strong base, such as n-butyllithium, at a very low temperature (-78 °C). wikipedia.org The first equivalent of the base removes the acidic proton from the hydroxyl group (-OH), and the second equivalent removes a proton from the α-carbon, generating a dianion. This dianion is a potent nucleophile.

Subsequent reaction of this dianion with an alkylating agent, like benzyl (B1604629) bromide or 1-iodopropane, results in the formation of a new carbon-carbon bond at the α-position. wikipedia.org This method has been shown to produce excellent yields of the α-alkylated (Z)-oxime. It is crucial to maintain the low temperature of -78 °C throughout the deprotonation and alkylation steps. If the temperature is allowed to rise, the desired α-alkylated oximes are not isolated; instead, nitriles become the major byproducts. wikipedia.org This methodology can be extended to achieve α,α-dialkylation through a similar, subsequent deprotonation and alkylation sequence. wikipedia.org

| Reactant | Reagents | Conditions | Product | Yield |

| Acetaldehyde oxime | 1. 2 equiv. n-Butyllithium 2. Benzyl bromide | -78 °C | α-Benzyl this compound | Excellent |

| Acetaldehyde oxime | 1. 2 equiv. n-Butyllithium 2. 1-Iodopropane | -78 °C | α-Propyl this compound | Excellent |

While this compound itself is not the reactant in this specific transformation, its parent carbonyl, acetaldehyde, undergoes a highly selective acid-catalyzed cyclotrimerization reaction within the confined spaces of zeolites. This reaction highlights how the reactivity of a related carbonyl can be controlled by a solid acid catalyst.

When acetaldehyde is introduced into the zeolite host material ferrierite at ambient temperature, it undergoes a reversible Brønsted acid-catalyzed cyclotrimerization. This reaction demonstrates 100% selectivity, yielding a single product: the cyclic trimer of acetaldehyde (2,4,6-trimethyl-1,3,5-trioxane). The conversion to the cyclic trimer is highly efficient, reaching over 90% at equilibrium. This high selectivity is attributed to the shape-selective environment of the zeolite cavities, which guide the reaction pathway. In contrast, the same acid-catalyzed reaction performed in a standard liquid state yields a wide distribution of products.

The catalytic role of the Brønsted acid sites within the zeolite is confirmed by the observation that no reaction occurs when acetaldehyde is adsorbed into a sodium-exchanged ferrierite, which lacks these strong acid sites. The reversibility of the reaction is also established; when the pure cyclic trimer is adsorbed into the ferrierite, it partially converts back to acetaldehyde, reaching the same equilibrium distribution.

| Reactant | Catalyst | Conditions | Product | Selectivity |

| Acetaldehyde | Ferrierite (Zeolite) | Ambient Temperature | 2,4,6-trimethyl-1,3,5-trioxane | 100% |

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the configuration and conformation of oximes. By analyzing the chemical shifts, coupling constants, and relaxation times of ¹H, ¹³C, and ¹⁵N nuclei, a comprehensive picture of the molecular structure and dynamics of (Z)-acetaldehyde oxime can be assembled.

Proton NMR (¹H NMR) spectroscopy is instrumental in distinguishing between the (Z) and (E) isomers of acetaldehyde (B116499) oxime. The chemical shifts of the methyl (CH₃) and methine (CH) protons are highly sensitive to the spatial orientation of the hydroxyl group relative to the C=N double bond. In the (Z)-isomer, the hydroxyl group is on the same side as the methine proton, leading to distinct shielding and deshielding effects compared to the (E)-isomer.

Differential Nuclear Overhauser Effect (NOE) experiments provide a definitive method for configurational assignment. For the (Z)-isomer, irradiation of the hydroxyl proton (OH) would show an NOE interaction with the methine proton, while such an interaction would be absent in the (E)-isomer. Conversely, in the (E)-isomer, an NOE is observed between the hydroxyl proton and the methyl protons researchgate.net.

The chemical shift of the hydroxyl proton is also a sensitive probe for hydrogen bonding. Its position varies significantly with changes in solvent, concentration, and temperature, indicating its involvement in intermolecular hydrogen bonding, which can lead to the formation of dimeric or polymeric aggregates in solution. Computational studies on related oximes have shown a strong correlation between the ¹H NMR chemical shift of the hydroxyl proton and the strength and distance of the hydrogen bond researchgate.net.

| Proton | (Z)-Isomer (ppm) | (E)-Isomer (ppm) | Key Differentiator |

|---|---|---|---|

| CH₃ | ~1.8-1.9 | ~1.9-2.0 | Slightly upfield in the (Z)-isomer. |

| CH | ~7.4-7.5 | ~6.8-6.9 | Significantly downfield in the (Z)-isomer due to proximity to the OH group. |

| OH | Variable | Variable | Chemical shift is dependent on concentration and solvent, indicative of hydrogen bonding. |

Carbon-13 NMR (¹³C NMR) provides complementary data for the unambiguous stereochemical determination of acetaldehyde oxime. The chemical shifts of the methyl (CH₃) and iminyl (C=N) carbons are influenced by the geometry of the oxime. The orientation of the electronegative hydroxyl group results in different electronic environments for the carbon atoms in the (Z) and (E) forms.

For many oximes, the carbon atom syn to the hydroxyl group (the methyl carbon in the (E)-isomer) is shielded and appears at a higher field (lower ppm) compared to when it is anti (the methyl carbon in the (Z)-isomer) researchgate.net. This stereochemical dependence of ¹³C chemical shifts is a reliable tool for assigning the configuration researchgate.net.

| Carbon | (Z)-Isomer (ppm) | (E)-Isomer (ppm) | Stereochemical Effect |

|---|---|---|---|

| CH₃ | ~12-14 | ~10-12 | Methyl carbon is typically more deshielded (downfield) in the (Z)-isomer. |

| C=N | ~148-150 | ~147-149 | The iminyl carbon shift shows minor but discernible differences between isomers. |

Nitrogen-15 NMR (¹⁵N NMR) is particularly sensitive to the electronic structure and geometry of the C=N-OH group. The ¹⁵N chemical shift of the oxime nitrogen differs significantly between the (Z) and (E) isomers. This difference arises from the stereospecific influence of the hydroxyl group's orientation on the nitrogen atom's shielding environment. Furthermore, studies on aromatic oximes have demonstrated that vicinal ¹³C–¹⁵N coupling constants are dependent on both the dihedral angle and the oxime valence angle, providing a direct link between ¹⁵N NMR parameters and the molecule's precise geometry researchgate.net. The availability of ¹⁵N NMR spectra for this compound confirms its utility in structural analysis nih.gov.

Spin-lattice relaxation time (T₁) measurements provide valuable information about the molecular dynamics of this compound in solution. T₁ is the time constant that characterizes the rate at which the nuclear spins return to thermal equilibrium with the surrounding environment ("lattice") following excitation arxiv.org. This relaxation rate is primarily governed by the rotational motion of the molecule.

By measuring T₁ values, one can probe phenomena such as intermolecular association. For instance, the formation of hydrogen-bonded dimers or larger aggregates would slow down the effective molecular tumbling rate. This less-efficient motion leads to a shorter T₁ relaxation time. Therefore, T₁ studies as a function of concentration and temperature can be used to characterize the strength and dynamics of the self-association of this compound molecules through hydrogen bonding westlake.edu.cnarxiv.org.

Vibrational Spectroscopy (FTIR) for Structural Elucidation

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying functional groups and distinguishing between isomers based on their unique vibrational modes.

The FTIR spectra of (Z)- and (E)-acetaldehyde oxime exhibit distinct differences, particularly in the fingerprint region, allowing for their differentiation. Through techniques like matrix isolation FTIR, the spectra of both individual isomers can be resolved and assigned rsc.orgresearchgate.net. The assignment of specific vibrational bands is often supported by computational calculations at the DFT and MP2 levels of theory rsc.orgresearchgate.net. Key vibrational modes that differ between the isomers include:

O-H Stretch: The frequency and shape of this band are sensitive to hydrogen bonding.

C=N Stretch: The position of the imine stretching frequency is affected by the substitution pattern and isomer geometry.

N-O Stretch: The stretching vibration of the N-O bond is characteristic of the oxime group and differs between isomers.

| Vibrational Mode | (Z)-Isomer (cm⁻¹) | (E)-Isomer (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3600-3200 | ~3600-3200 | O-H stretch (broad due to H-bonding) |

| ν(C=N) | ~1660-1670 | ~1650-1660 | C=N imine stretch |

| δ(C-H) | ~1440, ~1370 | ~1450, ~1375 | CH₃ asymmetric and symmetric bending |

| ν(N-O) | ~940-960 | ~930-950 | N-O stretch |

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring in the ultraviolet region, primarily arising from the excitation of electrons in the carbon-nitrogen double bond (C=N) and the non-bonding electrons on the oxygen and nitrogen atoms. The key electronic transitions observed are the n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital) transitions.

Detailed analysis of the UV-Vis spectrum provides insights into the molecular structure and electronic properties of the (Z)-isomer. The position and intensity of the absorption bands are sensitive to the solvent environment, reflecting the solute-solvent interactions at a molecular level.

Research Findings

The electronic spectrum of acetaldehyde oxime, which exists as a mixture of (E) and (Z) isomers, has been a subject of spectroscopic investigation. The low-intensity absorption band observed around 4 eV is attributed to the spin-allowed n → π* transition. scispace.com In acetaldehyde, the local symmetry of the carbonyl group (C2v) is a dominant factor in determining the selection rules for electronic transitions. scispace.com

For oximes in general, the n → π* transitions are typically of lower intensity (molar absorptivity, ε < 2000 L mol⁻¹ cm⁻¹) and are sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in polar solvents. libretexts.org This blue shift is a consequence of the stabilization of the non-bonding electrons in the ground state through interactions with polar solvent molecules, which increases the energy required for the n → π* transition. libretexts.org

The study of the photochemistry of acetaldehyde indicates that it absorbs in the actinic UV range of 300–330 nm. nih.gov Photochemical isomerization between the (E) and (Z) isomers of oximes can be induced by UV irradiation, and this process is influenced by factors such as solvent polarity and the presence of acids or bases. researchgate.net

Interactive Data Table: Solvent Effects on Electronic Transitions

While specific experimental UV-Vis data for this compound in various solvents is not available in the provided search results, the following table illustrates the expected solvent effects on the n → π* and π → π* transitions based on established principles of electronic spectroscopy.

| Solvent | Solvent Polarity | Expected Shift in n → π* Transition | Expected Shift in π → π* Transition |

| Hexane | Non-polar | Reference | Reference |

| Ethanol | Polar, Protic | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

| Water | Highly Polar, Protic | Significant Hypsochromic (Blue Shift) | Significant Bathochromic (Red Shift) |

| Acetonitrile | Polar, Aprotic | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

Table 1. Predicted solvent-induced shifts in the absorption maxima of this compound.

Synthetic Methodologies and Utility in Complex Organic Synthesis

Established Synthetic Routes for Acetaldehyde (B116499) Oxime

The synthesis of acetaldehyde oxime can be achieved through several methods, with a notable emphasis on clean and efficient processes. One of the most common laboratory and industrial preparations involves the condensation reaction of acetaldehyde with hydroxylamine (B1172632) or its salts. wikipedia.org

Ammoximation has emerged as a greener and more efficient method for the synthesis of oximes, including acetaldehyde oxime. mdpi.com This process involves the reaction of an aldehyde or ketone with ammonia and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst. mdpi.comrsc.org

Titanosilicate catalysts, such as Titanium Silicalite-1 (TS-1), have proven to be highly effective in the liquid-phase ammoximation of acetaldehyde. mdpi.comrsc.org The reaction proceeds through the in-situ formation of hydroxylamine from the oxidation of ammonia by the TS-1/H₂O₂ system, which then reacts with acetaldehyde to form the oxime. mdpi.comsemanticscholar.orgresearchgate.net This method is considered a "clean" synthetic approach because the primary byproduct is water, minimizing the formation of inorganic salt waste streams often associated with traditional methods that use hydroxylamine salts. mdpi.comresearchgate.net

Research has shown that catalysts like titanium mordenite (Ti-MOR) can exhibit superior performance in terms of both acetaldehyde conversion and selectivity towards acetaldehyde oxime compared to other titanosilicates like TS-1. rsc.org Under optimized conditions, Ti-MOR can achieve an aldehyde conversion of 99% with an oxime selectivity of 97%. rsc.org The efficiency of these catalysts is attributed to their specific structural and electronic properties that facilitate the desired reaction pathways while minimizing side reactions such as the oxidation of acetaldehyde to acetic acid. rsc.org

Table 1: Comparison of Titanosilicate Catalysts in Acetaldehyde Ammoximation

| Catalyst | Acetaldehyde Conversion (%) | Acetaldehyde Oxime Selectivity (%) |

|---|---|---|

| Ti-MOR | 99 | 97 |

| TS-1 | Lower than Ti-MOR | Lower than Ti-MOR |

Role as a Key Synthetic Intermediate and Precursor

(Z)-acetaldehyde oxime serves as a valuable building block in the synthesis of a variety of organic compounds, highlighting its importance as a key synthetic intermediate.

Acetaldehyde oxime is a precursor for the synthesis of various heterocyclic compounds. niir.orgentrepreneurindia.coresearchgate.net One notable application is in the construction of isoxazoline rings through 1,3-dipolar cycloaddition reactions. wikipedia.org Chlorination of acetaldoxime yields acetohydroxamic acid chloride, which upon dehydrochlorination, generates acetonitrile N-oxide. wikipedia.org This highly reactive 1,3-dipole can then react with alkenes to form 2-isoxazolines. wikipedia.org This methodology has been successfully applied to the synthesis of more complex structures, such as spiroisoxazolines, from derivatives of molecules like 6-ethylideneolivanic acid. wikipedia.org

A significant industrial application of acetaldehyde oxime is its role as an intermediate in the production of agrochemicals, particularly pesticides. niir.orgentrepreneurindia.coniir.orggoogle.comgoogle.com It is a key component in the synthesis of several commercially important insecticides and nematicides. niir.orgmdpi.com For instance, it is a precursor to methomyl (B1676398) and thiodicarb, both of which are carbamate insecticides. niir.org The versatility of the oxime functional group allows for further chemical transformations to build the complex molecular frameworks required for potent pesticidal activity.

The stereochemistry of oximes, including derivatives of acetaldehyde oxime, plays a crucial role in the generation of nitrones. core.ac.ukrsc.orguniversityofgalway.ie Specifically, ω-alkenyloxyoximes, which can be synthesized from acetaldehyde oxime, undergo thermally induced reactions to form cyclic nitrones. core.ac.ukrsc.orguniversityofgalway.ie The configuration of the starting oxime (E or Z) dictates the reaction pathway and the resulting products. For example, the anti-alkenyl oximes (E isomers) tend to cyclize to form cyclic α-alkoxycarbonylnitrones. In contrast, the syn-oximes (Z isomers) can react through an alternative pathway to yield fused isoxazolidine derivatives. core.ac.ukrsc.orguniversityofgalway.ie This stereochemical influence is a key factor in controlling the outcome of these synthetic transformations.

Stereoselective Synthesis Applications and Strategies

The stereoisomerism of acetaldehyde oxime (E/Z isomers) is a critical aspect of its chemistry and has implications for stereoselective synthesis. wikipedia.orgfda.gov The ability to control the stereochemistry of the oxime is essential for its application in the synthesis of stereochemically defined target molecules.

Deprotonation of acetaldoxime with a strong base like n-butyllithium at low temperatures (-78 °C) generates a dianion. wikipedia.org This dianion can then be reacted with alkylating agents, such as benzyl (B1604629) bromide or 1-iodopropane, to produce α-alkylated (Z)-oximes with high yields. wikipedia.org This regioselective alkylation, which occurs syn to the oxime hydroxyl group, is a powerful tool for introducing new stereocenters with a high degree of control. wikipedia.org It is crucial to maintain low temperatures during this process to avoid the formation of nitrile byproducts. wikipedia.org This strategy highlights how the inherent stereochemistry of this compound can be leveraged to achieve stereoselective outcomes in organic synthesis.

Furthermore, the stereospecificity of rearrangements involving O-vinyl oxime derivatives, which can be accessed from acetaldehyde oxime, has been studied. acs.org The observation that these rearrangements can proceed without the formation of dissociated intermediates suggests a concerted mechanism, which is valuable for transferring stereochemical information from the starting material to the product. acs.org

Intermolecular Interactions and Aggregation Phenomena

Intramolecular Hydrogen Bonding in Acetaldehyde (B116499) Oxime and Derivatives

In certain conformations of acetaldehyde oxime derivatives, intramolecular hydrogen bonds can form, significantly impacting their stability and properties. The study of these bonds, particularly in chelated conformers, provides insight into the electronic and structural characteristics of the molecule. researchgate.net These interactions are often of a special type known as resonance-assisted hydrogen bonds (RAHB), where the hydrogen bond strength is enhanced by electron delocalization within the chelate ring formed. researchgate.net

To rigorously characterize the nature of intramolecular hydrogen bonds, computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's Theory, and Natural Bond Orbital (NBO) analysis are employed. researchgate.net

Bader's Theory of Atoms in Molecules (AIM): Developed by Richard Bader, AIM is a powerful model that defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in Within this framework, a chemical bond is associated with a "bond path," a line of maximum electron density linking two atomic nuclei. wiley-vch.de The point on this path where the electron density is at a minimum is called the bond critical point (BCP). ias.ac.in The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. researchgate.net

For the O-H···N intramolecular hydrogen bond in imino-acetaldehyde oxime derivatives, AIM analysis has been used to analyze the topological properties of the electron density distribution. researchgate.net The presence of a BCP between the hydrogen atom of the hydroxyl group and the nitrogen atom confirms the existence of a hydrogen bond. Key topological parameters at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the bond's strength and nature.

| Topological Parameter | Significance for Hydrogen Bonds |

| Electron Density (ρ(r)) | Higher values indicate a stronger accumulation of charge between the nuclei, suggesting a stronger bond. |

| Laplacian of Electron Density (∇²ρ(r)) | A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds and ionic bonds, indicating a depletion of electron density at the BCP. |

| Total Electron Energy Density (H(r)) | A negative value for H(r) at the BCP suggests a significant degree of covalent character in the hydrogen bond. |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemist's perspective of bonding by translating the complex molecular wavefunction into familiar Lewis-like structures, including lone pairs and bonds. nih.govusc.edu It examines donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu

In the context of the intramolecular hydrogen bond in acetaldehyde oxime derivatives, NBO analysis reveals the delocalization of electron density from a lone pair on the nitrogen atom (the donor) to the antibonding orbital of the O-H bond (the acceptor, σO-H). researchgate.net The energy associated with this n(N) → σ(O-H) interaction is a direct measure of the hydrogen bond's strength and covalent nature. A higher interaction energy signifies a stronger hydrogen bond. chemrxiv.org This analysis provides a clear picture of the electronic delocalization that stabilizes the chelated ring structure. researchgate.net

The strength of the intramolecular hydrogen bond in acetaldehyde oxime derivatives is highly sensitive to the presence of substituent groups on the molecular framework. researchgate.net By altering the electron density distribution within the molecule, substituents can either strengthen or weaken the O-H···N interaction.

Studies on substituted imino-acetaldehyde oxime have shown that the hydrogen bond strength is primarily governed by resonance effects within the chelate ring, which are modulated by the attached substituent groups. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound impact:

Electron-Withdrawing Groups (EWGs): When attached to the molecule, EWGs can increase the acidity of the O-H proton and enhance the π-electron delocalization within the resonance-assisted hydrogen bond system. This generally leads to a stronger hydrogen bond. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the acidity of the O-H proton, which may lead to a weaker hydrogen bond. researchgate.net

The effect of these substituents can be quantified by correlating various geometric and electronic parameters with substituent constants (e.g., Hammett constants). researchgate.net For instance, a linear correlation is often observed between substituent constants and parameters like the H···N bond distance, the electron density at the bond critical point (ρBCP), and the calculated ¹H NMR chemical shifts. researchgate.net These correlations confirm that electronic effects are systematically transmitted through the molecular backbone, influencing the stability of the intramolecular hydrogen bond. researchgate.netnih.gov

| Substituent Type | Expected Effect on O-H···N Bond | Rationale |

| Electron-Withdrawing (e.g., -NO₂) ** | Strengthens H-bond | Increases the positive charge on the hydrogen atom (proton donor) and enhances resonance stabilization. nih.gov |

| Electron-Donating (e.g., -NH₂) ** | Weakens H-bond | Decreases the positive charge on the hydrogen atom, reducing the electrostatic component of the bond. masterorganicchemistry.com |

Self-Association and Dimerization Studies of Oximes

Oxime functional groups are capable of acting as both hydrogen bond donors (via the -OH group) and hydrogen bond acceptors (via the nitrogen and oxygen atoms). k-state.edu This dual capability facilitates intermolecular interactions, leading to self-association and the formation of dimers or larger polymeric chains (catemers) in the solid state and, in some cases, in solution. k-state.edu

The most common hydrogen bonding motif in the self-association of oximes is the O-H···N=C interaction, where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of a neighboring molecule. k-state.edu This interaction typically leads to the formation of cyclic dimers. Another possible, though less frequent, interaction is the O-H···OH hydrogen bond. k-state.edu

Conclusion and Future Research Directions

Current Gaps in Understanding and Emerging Research Questions

Despite its fundamental structure, significant questions remain regarding the behavior and properties of (Z)-acetaldehyde oxime. The primary areas where knowledge is lacking include its isomerization dynamics, reactivity, and the subtle interplay of intermolecular forces that govern its stability.

A key area of investigation is the kinetics and mechanism of (Z)- to (E)-isomerization . While it is known that the (Z)-isomer can convert to the more stable (E)-isomer, a comprehensive quantitative understanding of the energy barriers and the influence of various catalysts and solvent conditions on this process is still needed. Computational studies have begun to shed light on the isomerization pathways of oximes, but experimental validation and a deeper exploration of the transition states for simple aldoximes like acetaldehyde (B116499) oxime are fertile ground for research. The role of water and other protic solvents in facilitating this isomerization through hydrogen bonding networks is an area of active theoretical investigation that requires further experimental support.

Furthermore, the stereospecific reactivity of this compound remains largely unexplored. The specific orientation of the hydroxyl group in the (Z)-isomer could lead to unique reaction pathways and product distributions compared to the (E)-isomer, particularly in reactions where the oxime functionality acts as a nucleophile or a directing group. For instance, in alkylation reactions, deprotonation of acetaldehyde oxime can lead to the formation of α-alkylated (Z)-oximes, but the precise factors governing the stereochemical outcome and the potential for developing highly stereoselective transformations are not fully understood. researchgate.net

Emerging research questions also revolve around the supramolecular chemistry of this compound. The nature and strength of hydrogen bonding in the solid state and in solution, and how these interactions influence its physical properties and reactivity, are not well-documented. Understanding these non-covalent interactions is crucial for predicting its behavior in different chemical environments and for designing materials with specific properties.

Potential for Novel Applications of this compound in Advanced Materials or Catalysis

The unique stereochemistry of this compound opens up intriguing possibilities for its application in the development of advanced materials and novel catalytic systems. While the broader class of oximes has found use as ligands in coordination chemistry and as building blocks in polymer science, the specific potential of the (Z)-isomer is an area that is beginning to attract attention.

One promising avenue is its use as a stereospecific ligand in coordination chemistry. The fixed orientation of the lone pairs on the nitrogen and oxygen atoms in this compound could allow for the synthesis of metal complexes with well-defined geometries and potentially unique catalytic activities. The steric constraints imposed by the (Z)-configuration could influence the coordination environment around a metal center, leading to enhanced selectivity in catalytic reactions. Research into the coordination behavior of this compound with various transition metals could unveil novel catalysts for a range of organic transformations.

In the realm of advanced materials , this compound could serve as a functional monomer or cross-linking agent in polymer synthesis. The polarity and hydrogen-bonding capabilities of the oxime group, combined with the specific spatial arrangement of the (Z)-isomer, could be exploited to create polymers with tailored properties, such as specific thermal or mechanical characteristics, or materials with controlled permeability. The development of polymers incorporating the this compound moiety could lead to new functional materials for applications in sensing, separation, or drug delivery.

Furthermore, the reactivity of the C=N-OH group in the (Z)-configuration could be harnessed for the surface modification of materials . By grafting this compound onto surfaces, it may be possible to introduce specific functionalities that alter surface properties like wettability, adhesion, or biocompatibility.

Methodological Advancements in Characterization and Theoretical Modeling for Oxime Systems

Advancements in analytical techniques and computational chemistry are pivotal for addressing the existing knowledge gaps and unlocking the full potential of this compound. These sophisticated tools allow for a more detailed and dynamic understanding of its structure, properties, and reactivity.

Recent developments in spectroscopic techniques are enabling a more nuanced characterization of oxime isomers. For instance, advanced nuclear magnetic resonance (NMR) techniques, coupled with quantum mechanics-based computational methods like DP4+, are proving to be powerful tools for the unambiguous determination of E/Z configurations in oximes, even when only one isomer is available. These methods can provide detailed insights into the solution-state conformation and electronic structure of this compound.

In situ monitoring techniques , such as real-time infrared (IR) spectroscopy and ion mobility spectrometry, are becoming increasingly important for studying dynamic processes like isomerization. These methods allow researchers to follow the conversion of the (Z)-isomer to the (E)-isomer under various conditions, providing valuable kinetic data that is essential for understanding the reaction mechanism. The ability to monitor these transformations as they occur is crucial for optimizing reaction conditions and for gaining a fundamental understanding of the factors that control stereoselectivity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (Z)-acetaldehyde oxime with high stereoselectivity?

- Methodological Answer : Optimize reaction conditions using catalysts such as indium(III) chloride (95% yield) or palladium diacetate (90% yield) in toluene or ethanol under reflux. Control stereoselectivity by maintaining inert atmospheres and precise temperature gradients (e.g., 70°C for sulfuric acid-mediated synthesis). Post-reaction, isolate isomers via column chromatography or crystallization .

Q. How should this compound be stored to prevent degradation or hazardous reactions?

- Methodological Answer : Store in tightly sealed, non-reactive containers (e.g., glass or PTFE) at controlled temperatures (≤25°C) in well-ventilated areas. Avoid contact with oxidizers (e.g., chlorates, nitrates) and strong acids to prevent violent reactions. Ground metal containers during transfers to mitigate electrostatic ignition risks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Implement local exhaust ventilation, wear nitrile gloves, and use ANSI-approved eye protection. Decontaminate exposed skin immediately with soap and water. Prohibit open flames or sparks near storage areas due to its flammability (flash point: 42°C). Conduct regular workplace exposure assessments even in the absence of established occupational limits .

Q. How can this compound be characterized post-synthesis?

- Methodological Answer : Use GC-FID with a 30 m capillary column (0.25 mm inner diameter) and injector temperatures of 260°C to resolve oxime isomers. Confirm structural identity via FTIR (C=N stretch at ~1640 cm⁻¹) and NMR (distinct E/Z chemical shifts for oxime protons) .

Advanced Research Questions

Q. What computational approaches effectively predict the electronic structure and stability of this compound?

- Methodological Answer : Employ hybrid density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) to model isomer energetics. Validate results using Møller-Plesset perturbation theory (MP2) for correlation energy corrections. Basis sets like 6-311++G(d,p) enhance accuracy for lone-pair interactions on nitrogen .

Q. How can dynamic interconversion between (Z)- and (E)-isomers be analyzed experimentally?

- Methodological Answer : Utilize GC-FTIR with multivariate curve resolution (MCR) to track isomer-specific wavenumber signatures (e.g., 930 cm⁻¹ for Z-isomer vs. 905 cm⁻¹ for E-isomer). Vary carrier gas flow rates (0.5–2.0 mL/min) and column temperatures (50–100°C) to study kinetic interconversion .

Q. What strategies resolve contradictions in chromatographic data suggesting multiple oxime derivatives?

- Methodological Answer : Perform pH-controlled derivatization (e.g., using PFBHA at pH 3.5) to stabilize isomers. Cross-validate with LC-MS/MS to distinguish oxime adducts from degradation byproducts. Replicate experiments under inert atmospheres to minimize oxidation artifacts .

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.